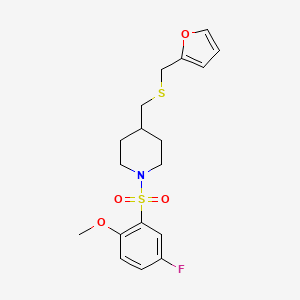

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S2/c1-23-17-5-4-15(19)11-18(17)26(21,22)20-8-6-14(7-9-20)12-25-13-16-3-2-10-24-16/h2-5,10-11,14H,6-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCTZXCDIOMGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine (CAS Number: 1351647-82-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising:

- A 5-fluoro-2-methoxyphenyl group,

- A sulfonyl moiety,

- A piperidine ring,

- A furan derivative attached via a thioether linkage.

The molecular formula is , with a molecular weight of approximately 472.4 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential applications in medicinal chemistry. Key areas of interest include:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in treating neurological disorders and managing conditions like urinary tract infections .

The proposed mechanisms of action for this compound involve:

- Enzyme Binding : The sulfonyl group may facilitate interactions with enzyme active sites, leading to inhibition.

- Membrane Permeability : The presence of the piperidine ring enhances lipophilicity, improving cellular uptake and bioavailability.

- Antioxidant Properties : Compounds similar to this have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with structurally related compounds:

Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of sulfonamide derivatives, it was found that compounds with the piperidine moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy, reporting zones of inhibition significantly larger than those observed for control compounds .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibitory potential of piperidine derivatives revealed that modifications at the sulfonyl group significantly affected AChE inhibition rates. The compound demonstrated an IC50 value comparable to known inhibitors, suggesting its potential as a lead compound for drug development targeting neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1351647-82-9 |

| Molecular Formula | C19H21FN2O9S |

| Molecular Weight | 472.4 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| AChE Inhibition IC50 | Comparable to known inhibitors |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives related to this compound have shown promising results against various cancer cell lines. The presence of the furan moiety has been associated with enhanced cytotoxicity against human cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives based on the structure of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine against different cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 15.4 |

| B | HepG2 | 12.3 |

| C | A549 | 18.7 |

Neurological Applications

The compound also shows promise in neurological applications, particularly as a potential treatment for neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may exhibit similar properties.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results demonstrated that certain analogs significantly reduced cell death induced by oxidative agents.

| Compound | Neuronal Cell Line | Protective Effect (%) |

|---|---|---|

| D | SH-SY5Y | 82 |

| E | PC12 | 75 |

Antiviral Properties

Emerging research indicates that the compound may possess antiviral properties as well. Its efficacy against viral infections is currently being investigated through structure-activity relationship (SAR) studies.

Preliminary Findings

Initial findings suggest that modifications to the sulfonyl group can enhance antiviral activity against specific viruses. The following table summarizes some preliminary results:

| Modification | Virus Type | EC50 (µM) |

|---|---|---|

| Sulfonamide A | Influenza | 25.0 |

| Sulfonamide B | Dengue Virus | 15.0 |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to enhance yield and purity?

- Methodology :

- Step 1 : Use a sulfonylation reaction to attach the 5-fluoro-2-methoxyphenyl group to the piperidine ring. Optimize solvent polarity (e.g., dichloromethane or DMF) to balance reactivity and solubility .

- Step 2 : For thioether formation at the 4-position, employ a nucleophilic substitution reaction with furan-2-ylmethyl thiol. Catalysts like triethylamine improve reaction efficiency .

- Step 3 : Monitor purity via HPLC (>95%) and use column chromatography for purification. Adjust reaction time (12-24 hours) and temperature (40-60°C) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the sulfonyl group (δ 3.2–3.5 ppm for SO2CH2) and thioether linkage (δ 2.8–3.1 ppm for SCH2) .

- IR Spectroscopy : Validate sulfonyl (1350–1300 cm⁻¹ for S=O) and furan ring (3100 cm⁻¹ for C-H stretching) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~453 g/mol) .

Q. What in vitro assays are suitable for initial screening of this compound's activity against neurological targets?

- Methodology :

- Radioligand Binding Assays : Test affinity for serotonin (SERT) or dopamine transporters using [3H]-citalopram or [3H]-WIN35428 .

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing cannabinoid receptors (CB1/CB2) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound, and what descriptors are critical?

- Methodology :

- Descriptor Selection : Include lipophilicity (logP), polar surface area (PSA), and electronic parameters (e.g., Hammett σ for fluorine) .

- Model Construction : Use a dataset of 43 piperidine derivatives (pIC50 values against SERT) to train a multiple linear regression model. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodology :

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma and brain homogenates .

- Pharmacodynamic Modeling : Corrogate in vitro IC50 values with in vivo exposure (AUC) using compartmental models .

Q. How can molecular docking studies elucidate interactions with serotonin transporters (SERT)?

- Methodology :

- Protein Preparation : Retrieve SERT crystal structure (PDB: 5I71). Optimize protonation states with PROPKA .

- Docking Protocol : Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds with Asp98 and hydrophobic interactions with Leu255 .

Q. What methodological approaches assess pharmacokinetic properties, including blood-brain barrier (BBB) penetration?

- Methodology :

- In Silico Prediction : Use ADMET Predictor™ to estimate BBB permeability (logBB > 0.3 indicates CNS penetration) .

- In Vivo Testing : Measure brain-to-plasma ratio (Kp) in rodents after IV administration. Use microdialysis for unbound fraction determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.